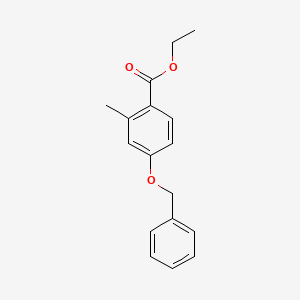

Ethyl 4-(benzyloxy)-2-methylbenzoate

Description

Ethyl 4-(benzyloxy)-2-methylbenzoate is a benzoate ester featuring a benzyloxy group at the 4-position and a methyl group at the 2-position of the aromatic ring. The benzyloxy group confers steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler esters like ethylparaben or methoxy-substituted analogs .

Properties

IUPAC Name |

ethyl 2-methyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-17(18)16-10-9-15(11-13(16)2)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGIPRPBWSHPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-(benzyloxy)-2-methylbenzoic acid is first converted to its corresponding boronic ester, which is then coupled with an ethyl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(benzyloxy)-2-methylbenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ester functionality can be hydrolyzed to yield the corresponding acid, while the benzyloxy group can be selectively removed to expose a hydroxyl group for further functionalization. This capability makes it valuable in constructing diverse chemical libraries for pharmaceutical development.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity through interactions with enzymes and proteins. Preliminary studies suggest it could act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. The lipophilicity imparted by the benzyloxy group enhances its potential binding affinity to biological targets, making it relevant in drug design.

Biochemical Studies

Understanding the interaction profiles of this compound with biological systems is crucial for elucidating its therapeutic effects. Initial interaction studies indicate that it may influence various biochemical pathways by interacting with specific enzymes or receptors, warranting further investigation into its pharmacological potential.

Comparative Analysis with Related Compounds

This compound can be compared to other structurally similar compounds, highlighting its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-(methoxy)-2-methylbenzoate | Contains a methoxy group | Altered electronic properties affecting reactivity |

| Ethyl 4-(benzyloxy)benzoate | Lacks the methyl group on the benzene ring | Simpler structure; less sterically hindered |

| Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate | Contains a chloro substituent | Enhanced reactivity due to electronegative chlorine |

| Mthis compound | Features a methyl ester instead of ethyl | Different solubility characteristics due to smaller ester |

The unique combination of functional groups in this compound imparts distinct chemical and physical properties that enhance its suitability for specialized applications.

Case Studies and Research Findings

- Synthesis of Drug Candidates : A study explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The compound was successfully converted into more complex structures that exhibited promising biological activity.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that this compound could serve as a substrate for specific esterases, providing insights into its potential role in drug metabolism.

- Biological Activity Assessment : Preliminary assays indicated that derivatives of this compound showed varying degrees of inhibition against certain cancer cell lines, suggesting its potential utility in anticancer drug development.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-2-methylbenzoate involves its interaction with various molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The benzyloxy group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences among selected benzoate esters:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 4-(benzyloxy)-2-methylbenzoate | C₁₇H₁₈O₃ | Benzyloxy (4), Methyl (2) | 270.33* | Ester, Aromatic ether |

| Methyl 4-(benzyloxy)-2-hydroxybenzoate | C₁₅H₁₄O₄ | Benzyloxy (4), Hydroxyl (2) | 258.27 | Ester, Phenol, Aromatic ether |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | Methoxy (2) | 180.20 | Ester, Aromatic ether |

| Ethyl 4-hydroxybenzoate (Ethylparaben) | C₉H₁₀O₃ | Hydroxyl (4) | 166.18 | Ester, Phenol |

Key Observations :

- Benzyloxy vs. Hydroxyl/Methoxy : The benzyloxy group in this compound enhances steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy or hydroxyl). This impacts solubility and intermolecular interactions, such as hydrogen bonding .

Physical Properties

Limited data from the evidence allow partial comparisons:

Notes:

- Ethylparaben’s hydroxyl group reduces lipophilicity compared to benzyloxy-substituted analogs, affecting its solubility and use as a preservative .

- Crystallographic data for Methyl 4-(benzyloxy)-2-hydroxybenzoate reveal intermolecular hydrogen bonds (C–H···O) and a dihedral angle of 67.18° between aromatic rings, influencing solid-state packing .

Key Differences :

- Benzyloxy introduction requires selective protection/deprotection steps, increasing synthetic complexity compared to methoxy or hydroxyl analogs .

Biological Activity

Ethyl 4-(benzyloxy)-2-methylbenzoate is a benzoate ester that has garnered attention for its potential biological activities. This compound's structure, featuring a benzyloxy group and an ethyl ester, suggests diverse interactions with biological systems, particularly through its lipophilicity and potential enzyme interactions. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential applications in drug design, and relevant case studies.

This compound can be synthesized through various organic reactions, including esterification and alkylation processes. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its bioavailability and interaction with cellular targets. The compound can undergo hydrolysis to yield 4-(benzyloxy)-2-methylbenzoic acid, a reaction catalyzed by esterases.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

- Enzyme Interaction : Preliminary studies indicate that it may act as a substrate for esterases, which hydrolyze ester bonds. This property could be leveraged in enzyme-catalyzed reactions relevant to drug metabolism.

- Lipophilicity : The benzyloxy group increases the compound's affinity for lipid membranes, potentially facilitating its entry into cells and enhancing its pharmacological effects.

Biological Activity

Research on this compound's biological activity is still emerging. However, it has shown promise in several areas:

- Antimicrobial Activity : Compounds similar in structure have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzoate esters have been evaluated against various microorganisms, showing promising results in inhibiting growth .

- Insect Hormonal Regulation : Related compounds have been investigated for their anti-juvenile hormone (anti-JH) activity. These compounds inhibit juvenile hormone synthesis in insects, suggesting a potential application in pest control .

Case Studies

- Antimicrobial Evaluation : A series of studies have assessed the antimicrobial efficacy of structurally similar compounds against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .

- Insecticidal Potential : Research into related benzoate esters revealed that modifications to the benzyloxy group significantly enhanced anti-JH activity in Bombyx mori larvae. One study reported a median-effective dose (ED50) of 41 ng/larva for a closely related compound, indicating potent hormonal regulation capabilities .

Data Summary Table

| Property/Activity | Findings/Observations |

|---|---|

| Chemical Structure | Ethyl ester with a benzyloxy group |

| Enzyme Interaction | Substrate for esterases |

| Lipophilicity | Enhanced due to the benzyloxy group |

| Antimicrobial Activity | Significant against E. coli, S. aureus |

| Insect Hormonal Regulation | Anti-JH activity observed in larval studies |

| ED50 Value (related compounds) | 41 ng/larva for anti-JH activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.